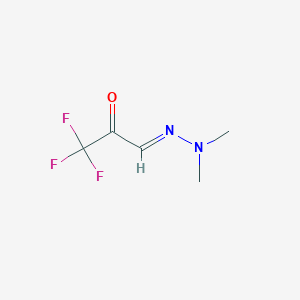
2-(チアゾール-2-イル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiazol-2-yl)phenol is a heterocyclic compound that features a thiazole ring attached to a phenol group Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties
科学的研究の応用
4-(Thiazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
作用機序
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as dna and topoisomerase ii . They have also been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 4-(thiazol-2-yl)phenol.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the surrounding environment .
生化学分析
Biochemical Properties
4-(Thiazol-2-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The phenol group in the compound can form hydrogen bonds with amino acid residues in proteins, which can influence enzyme activity. Additionally, the thiazole ring can participate in π-π interactions and coordinate with metal ions, further affecting biochemical pathways. For instance, 4-(Thiazol-2-yl)phenol has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity .
Cellular Effects
The effects of 4-(Thiazol-2-yl)phenol on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Thiazol-2-yl)phenol has been observed to modulate the activity of kinases, which are crucial for signal transduction. By affecting kinase activity, this compound can alter downstream signaling events, leading to changes in gene expression and metabolic processes . Additionally, 4-(Thiazol-2-yl)phenol can induce oxidative stress in cells, which can impact cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 4-(Thiazol-2-yl)phenol exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can occur through hydrogen bonding, π-π interactions, or coordination with metal ions. Furthermore, 4-(Thiazol-2-yl)phenol can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiazol-2-yl)phenol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Thiazol-2-yl)phenol can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Additionally, prolonged exposure to 4-(Thiazol-2-yl)phenol can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiazol-2-yl)phenol typically involves the formation of the thiazole ring followed by its attachment to a phenol group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods: Industrial production of 4-(thiazol-2-yl)phenol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: 4-(Thiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the thiazole and phenol rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole and phenol derivatives.
類似化合物との比較
Thiazole: The parent compound, which shares the thiazole ring structure.
Phenol: The parent compound, which shares the phenol group.
4-(Thiazol-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness: 4-(Thiazol-2-yl)phenol is unique due to the combination of the thiazole and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from chemical synthesis to potential therapeutic uses .
特性
CAS番号 |
119514-24-8 |
|---|---|
分子式 |
C10H6F3NS |
分子量 |
0 |
同義語 |
4-(thiazol-2-yl)phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1168215.png)
